molecular formula C24H36O4 B045278 22,23-Dihydrobufalin CAS No. 123623-38-1

22,23-Dihydrobufalin

Cat. No.: B045278
CAS No.: 123623-38-1
M. Wt: 388.5 g/mol
InChI Key: LESMUPYSKQPXRH-BMPKRDENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22,23-Dihydrobufalin (CAS: 123623-38-1; molecular formula: C₂₄H₃₆O₄) is a dihydro derivative of bufalin, a cardiotonic steroid historically associated with toad venom. The structural modification involves hydrogenation at the C22–C23 double bond of bufalin, which may alter its physicochemical properties and biological activity . Further research is required to elucidate its exact mechanisms and therapeutic applications.

Properties

CAS No.

123623-38-1

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

5-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3,4-dihydropyran-2-one

InChI

InChI=1S/C24H36O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h14,16-20,25,27H,3-13H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1

InChI Key

LESMUPYSKQPXRH-BMPKRDENSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)CC5)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O

Synonyms

22,23-dihydrobufalin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bufalin and this compound

Property Bufalin This compound
CAS Number 465-21-4 123623-38-1
Molecular Formula C₂₄H₃₄O₄ C₂₄H₃₆O₄
Key Modification C22–C23 double bond C22–C23 single bond
Biological Activity Cardiotonic, anti-cancer Not fully characterized

Functional Comparison with 22,23-Dihydrospinasterol

22,23-Dihydrospinasterol, isolated from Citrullus colocynthis leaves, demonstrates how dihydro modifications enhance bioactivity in triterpenoids. Compared to its parent compound, spinasterol, the dihydro derivative exhibits superior insecticidal and antifungal potency:

Table 2: Bioactivity of Spinasterol and 22,23-Dihydrospinasterol

Compound LC₅₀ (mg/L) EC₅₀ (mg/L) Key Activities
Spinasterol 0.0015 0.0003 Antioxidant, antifungal
22,23-Dihydrospinasterol 0.001 0.0002 Enhanced insecticidal

The reduced LC₅₀ and EC₅₀ values of 22,23-Dihydrospinasterol suggest that hydrogenation improves lipid solubility or membrane permeability, a trend that may extend to other dihydro derivatives like this compound .

Pharmacological Comparison with Dihydroavermectin Derivatives

Dihydro modifications are critical in veterinary medicine, as seen in 22,23-dihydroavermectin Bla/Blb, which constitute >80% of ivermectin formulations. These derivatives exhibit enhanced stability and anthelmintic efficacy compared to avermectin, targeting parasitic nematodes in livestock . While this compound’s applications remain unexplored, this parallels the role of hydrogenation in optimizing drug delivery and activity across compound classes.

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